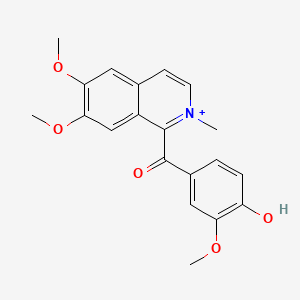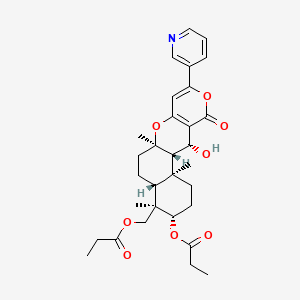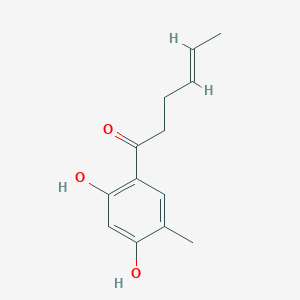
Sohirnone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sohirnone A is a natural product found in Amanses, Trichoderma, and other organisms with data available.
Applications De Recherche Scientifique
Antibacterial Properties
- Sohirnone A's Antibacterial Activity : Sohirnone A, derived from the fungus Penicillium notatum, shows weak antibacterial properties, though it is inactive against fungi and algae. Its structure was determined by spectroscopic methods (Maskey, Grün-wollny, & Laatsch, 2005).
- Antibacterial Activity in Mangrove Fungus : A study on the endophytic fungus Penicillium sp. GD6 from Chinese mangrove Bruguiera gymnorrhiza identified 2-deoxy-sohirnone C, which exhibited moderate antibacterial activity against Methicillin-resistant Staphylococcus aureus (Jiang et al., 2018).
Antifungal Properties
- Antifungal Activity : Sohirnone A, isolated from the endophytic fungus Trichoderma longibrachiatum YM311505, exhibits antifungal activities against Pyricularia oryzae and Candida albicans (Xuan et al., 2014).
Miscellaneous Applications
- Alga-Epiphytic Fungus Derivatives : Trichoderma reesei Z56-8, an epiphyte from the marine brown alga Sargassum sp., yielded sohirnone A among other compounds, representing a significant discovery in marine algicolous T. reesei (Ma, Shi, & Ji, 2021).
- Derivatives from Mangrove Fungus : In Penicillium chrysogenum V11, an endophytic fungus from mangrove, sohirnone A was isolated, which showed moderate to weak antifungal activities against certain pathogens (Zhu et al., 2018).
Propriétés
Nom du produit |
Sohirnone A |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
(E)-1-(2,4-dihydroxy-5-methylphenyl)hex-4-en-1-one |
InChI |
InChI=1S/C13H16O3/c1-3-4-5-6-11(14)10-7-9(2)12(15)8-13(10)16/h3-4,7-8,15-16H,5-6H2,1-2H3/b4-3+ |
Clé InChI |
PZLKKLWFFFEJHP-ONEGZZNKSA-N |
SMILES isomérique |
C/C=C/CCC(=O)C1=C(C=C(C(=C1)C)O)O |
SMILES canonique |
CC=CCCC(=O)C1=C(C=C(C(=C1)C)O)O |
Synonymes |
3,1-(2,4-dihydroxy-5-methylphenyl)hex-4-en-1-one sohirnone A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



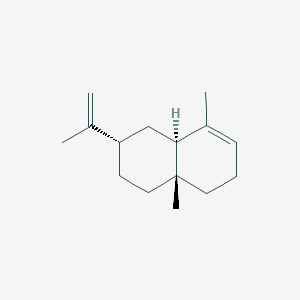
![(2S,4S)-2-[(1E,3E)-penta-1,3-dienyl]piperidin-4-ol](/img/structure/B1245614.png)
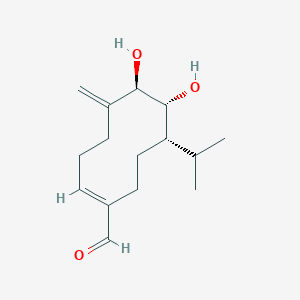
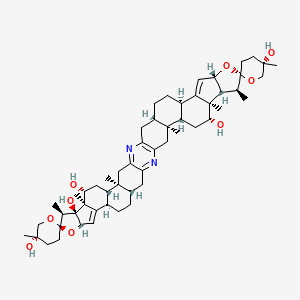
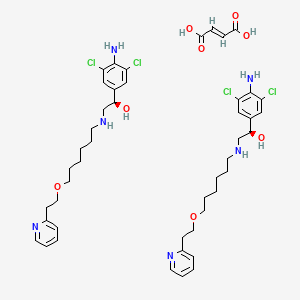
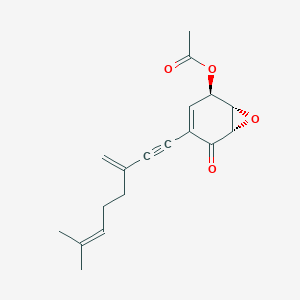
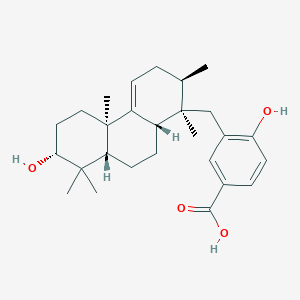
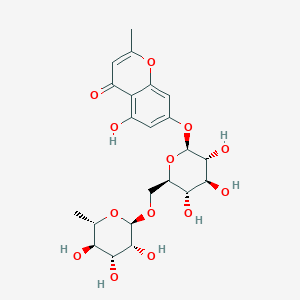
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E)-6-hydroxy-2,6-dimethylhept-4-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1245627.png)
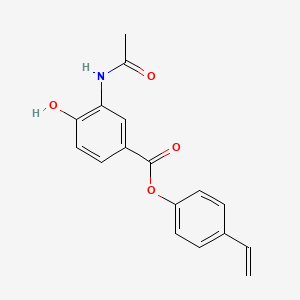
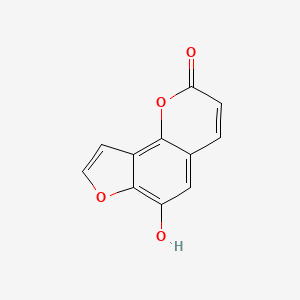
![(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18,36-dimethyl-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-11,15-dione](/img/structure/B1245634.png)
